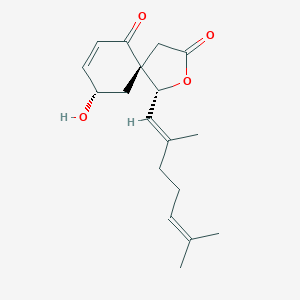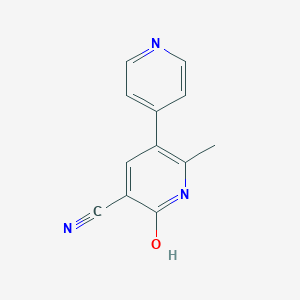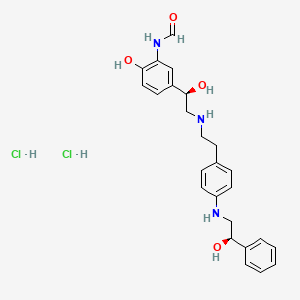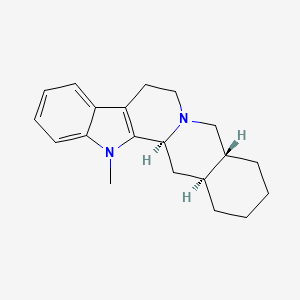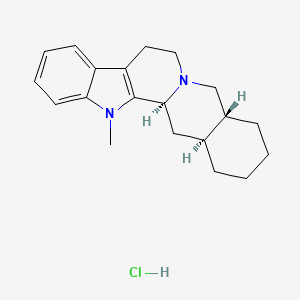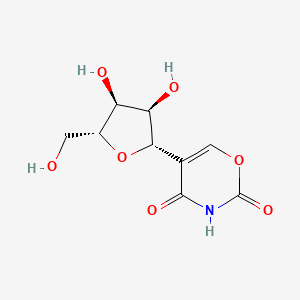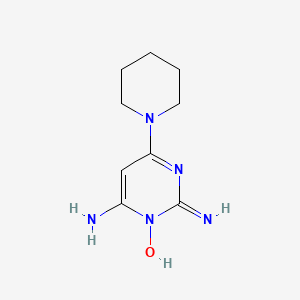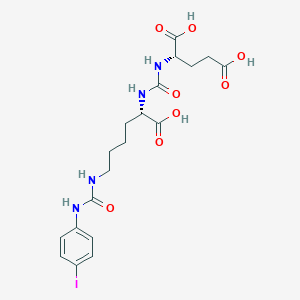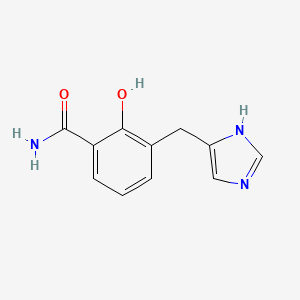
Mivazerol
Overview
Description
Mivazerol is a selective alpha-2 adrenergic receptor agonist. It is primarily used in the medical field to prevent adverse cardiac outcomes in perioperative patients with or at risk of coronary artery disease . The compound’s chemical formula is C11H11N3O2, and it has a molar mass of 217.22 g/mol .
Mechanism of Action
Target of Action
Mivazerol is a selective α2-adrenergic receptor agonist . The α2-adrenergic receptors are a class of G protein-coupled receptors that are targets for catecholamine neurotransmitters like norepinephrine and epinephrine .
Mode of Action
This compound, as an α2-adrenergic receptor agonist, binds to these receptors and reduces post-ganglionic noradrenaline availability and spinal efferent sympathetic output . This interaction leads to diverse responses, including analgesia, anxiolysis, sedation, and sympatholysis .
Biochemical Pathways
The α2-adrenergic receptors have three subtypes (α2A, α2B, and α2C), each responsible for some of the actions of α2 agonists . For example, the α2B-adrenoceptor subtype mediates the short-term hypertensive response to α2 agonists, whereas the α2A adrenoceptor is responsible for the anesthetic and sympatholytic responses . All the subtypes produce cellular action by signaling through a G-protein .
Pharmacokinetics
It’s known that this compound is administered intravenously . The drug was designed for the prevention of myocardial infarction in perioperative patients .
Result of Action
In a subgroup of patients with known coronary heart disease undergoing vascular surgery, there were fewer primary endpoints and fewer cardiac deaths in those receiving this compound .
Action Environment
The bradycardic effect of this compound, an α2-adrenoceptor agonist, is amplified during mild hypothermia, a condition that occurs frequently in perioperative patients . This suggests that environmental factors such as body temperature can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Mivazerol plays a significant role in biochemical reactions by interacting with alpha-2 adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This compound binds to these receptors with high affinity, resulting in reduced release of norepinephrine and other neurotransmitters. This interaction helps in modulating sympathetic nervous system activity, which is crucial for its therapeutic effects .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cardiac cells, it has been shown to reduce myocardial ischemia by decreasing heart rate and myocardial oxygen demand. This compound also influences cell signaling pathways by activating alpha-2 adrenergic receptors, which leads to the inhibition of adenylate cyclase and a subsequent decrease in cAMP levels. This reduction in cAMP affects gene expression and cellular metabolism, ultimately leading to improved cardiac function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to alpha-2 adrenergic receptors, which are primarily located on presynaptic nerve terminals. Upon binding, this compound activates these receptors, leading to the inhibition of adenylate cyclase and a decrease in cAMP levels. This results in reduced release of norepinephrine and other neurotransmitters, thereby modulating sympathetic nervous system activity. Additionally, this compound has been shown to have anti-ischemic effects by reducing myocardial oxygen demand and improving hemodynamic stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under standard laboratory conditions and does not degrade rapidly. Long-term effects of this compound on cellular function have been studied in both in vitro and in vivo models. In these studies, this compound demonstrated sustained efficacy in reducing myocardial ischemia and improving cardiac function over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce myocardial ischemia and improve hemodynamic stability without significant adverse effects. At higher doses, this compound may cause bradycardia and hypotension, indicating a threshold effect. Toxic or adverse effects at high doses include excessive sedation and respiratory depression .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with alpha-2 adrenergic receptors. These receptors play a role in regulating metabolic flux and metabolite levels by modulating the release of neurotransmitters such as norepinephrine. The activation of these receptors by this compound leads to a decrease in cAMP levels, which in turn affects various metabolic processes, including glucose and lipid metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with alpha-2 adrenergic receptors. These receptors are widely distributed in the central and peripheral nervous systems, as well as in various tissues, including the heart and blood vessels. This compound’s binding to these receptors facilitates its transport and accumulation in target tissues, where it exerts its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its binding to alpha-2 adrenergic receptors on presynaptic nerve terminals. These receptors are located on the cell membrane, where this compound exerts its effects by modulating neurotransmitter release. Additionally, this compound may also interact with intracellular signaling pathways, further influencing its activity and function within specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mivazerol can be synthesized through a multi-step process involving the formation of the imidazole ring and subsequent attachment to the benzamide structure. The synthesis typically involves:
- Formation of the imidazole ring from appropriate precursors.
- Coupling of the imidazole ring with a benzamide derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-pressure liquid chromatography (HPLC) to ensure purity and consistency . The process is optimized to minimize impurities and maximize yield.
Chemical Reactions Analysis
Types of Reactions: Mivazerol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to form different derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Mivazerol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study alpha-2 adrenergic receptor interactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Primarily used to prevent myocardial infarction in perioperative patients. It is also studied for its potential use in treating other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals targeting alpha-2 adrenergic receptors.
Comparison with Similar Compounds
- Clonidine
- Dexmedetomidine
- Guanfacine
Mivazerol’s specificity for alpha-2 adrenergic receptors and its minimal impact on blood pressure highlight its unique therapeutic potential .
Properties
IUPAC Name |
2-hydroxy-3-(1H-imidazol-5-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-11(16)9-3-1-2-7(10(9)15)4-8-5-13-6-14-8/h1-3,5-6,15H,4H2,(H2,12,16)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHGFJMGWQXPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)N)O)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30154782 | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125472-02-8 | |
| Record name | Mivazerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125472-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mivazerol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125472028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mivazerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30154782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIVAZEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5P1SSA8KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




